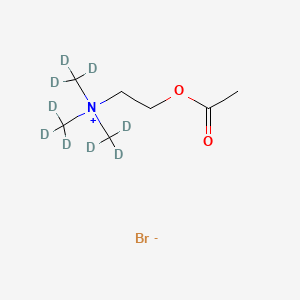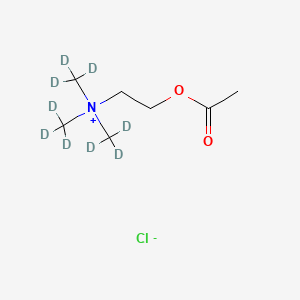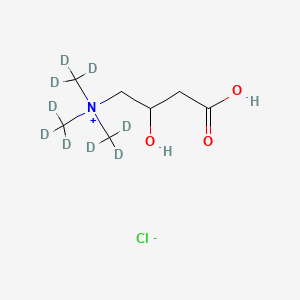
Ondansetron-d3 Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ondansetron, a medication commonly used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-d3 Hydrochloride Salt involves the incorporation of deuterium atoms into the molecular structure of Ondansetron. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, along with advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ondansetron-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Ondansetron-d3 Hydrochloride Salt is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of Ondansetron in the body.
Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites of Ondansetron.
Drug Interaction Studies: To evaluate potential interactions between Ondansetron and other medications.
Biological Research: To understand the biological effects of Ondansetron on different cell types and tissues.
Industrial Applications: To develop and optimize formulations of Ondansetron for improved therapeutic efficacy.
Mecanismo De Acción
Ondansetron-d3 Hydrochloride Salt exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain. By blocking these receptors, Ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: A similar compound with a slightly different chemical structure but similar pharmacological effects.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and greater efficacy in preventing delayed nausea and vomiting.
Uniqueness of Ondansetron-d3 Hydrochloride Salt
This compound is unique due to the presence of deuterium atoms, which provide several advantages:
Increased Stability: Deuterium forms stronger bonds with carbon compared to hydrogen, resulting in increased chemical stability.
Altered Pharmacokinetics: The presence of deuterium can alter the metabolic pathways and improve the pharmacokinetic profile of the compound.
Enhanced Research Utility: The deuterated form is particularly useful in research settings for studying the detailed pharmacokinetics and metabolism of Ondansetron.
Propiedades
Número CAS |
1346605-02-4 |
|---|---|
Fórmula molecular |
C18H20ClN3O |
Peso molecular |
332.846 |
Nombre IUPAC |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |
Clave InChI |
MKBLHFILKIKSQM-MUTAZJQDSA-N |
SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Sinónimos |
1,2,3,9-Tetrahydro-9-(methyl-d3)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one Hydrochloride; GR 38032-d3; GR 38032X-d3; Zofran-d3; Zophren-d3; Zudan-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














